N-(1H-indol-3-ylmethyl)benzamide
Description
N-(1H-Indol-3-ylmethyl)benzamide is a benzamide derivative featuring an indole moiety linked via a methylene group to the amide nitrogen. The indole ring, a bicyclic aromatic heterocycle, is substituted at the 3-position, while the benzamide core retains a simple phenyl group. This structural framework is significant in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules and the benzamide group’s role in hydrogen bonding and target interactions.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethyl)benzamide |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)18-11-13-10-17-15-9-5-4-8-14(13)15/h1-10,17H,11H2,(H,18,19) |
InChI Key |
JUFNIDQIMMVHEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CNC3=CC=CC=C32 |
solubility |
37.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(1H-indol-3-ylmethyl)benzamide with structurally related benzamide-indole hybrids, focusing on substituents, synthetic routes, spectroscopic data, and functional properties.
Table 1: Structural and Functional Comparison of this compound and Analogues
Structural Variations and Electronic Effects
- Benzamide Substituents : Electron-withdrawing groups (e.g., 3-Cl in ) enhance electrophilicity, while electron-donating groups (e.g., 2-OH in ) improve solubility and hydrogen-bonding capacity.
Spectroscopic and Physical Properties
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